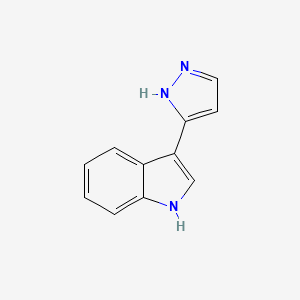
3-(1H-Pyrazol-3-YL)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrazole ring is known for its versatility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-3-YL)-1H-indole typically involves the formation of the pyrazole ring followed by its fusion with the indole ring. One common method is the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and metal-free catalytic pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using robust and cost-effective catalysts. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simple reaction workup .
化学反応の分析
Types of Reactions
3-(1H-Pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
科学的研究の応用
3-(1H-Pyrazol-3-YL)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(1H-Pyrazol-3-YL)-1H-indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrazol-3-ol: Known for its antibacterial and antifungal properties.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Used as a fluorescent probe for metal ion detection.
Uniqueness
3-(1H-Pyrazol-3-YL)-1H-indole is unique due to its dual ring structure, which combines the properties of both indole and pyrazole rings. This duality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings.
特性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
3-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-8(3-1)9(7-12-10)11-5-6-13-14-11/h1-7,12H,(H,13,14) |
InChIキー |
XPFKJLQMICBUEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


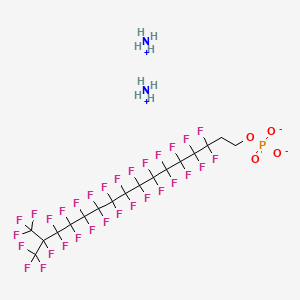
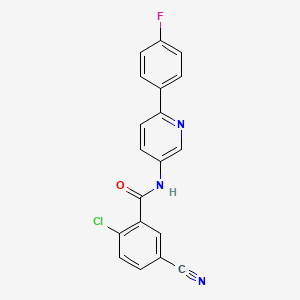
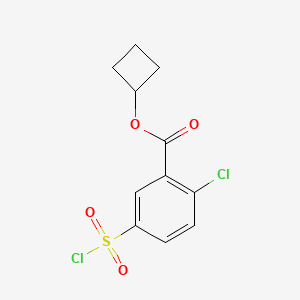
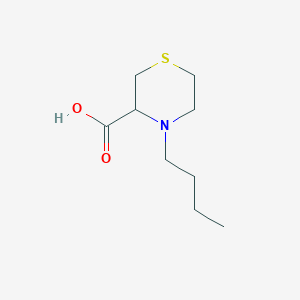
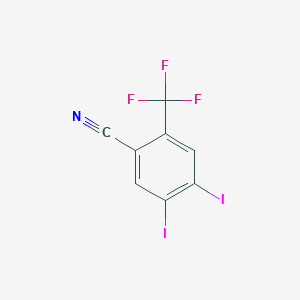

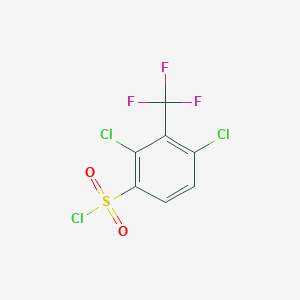

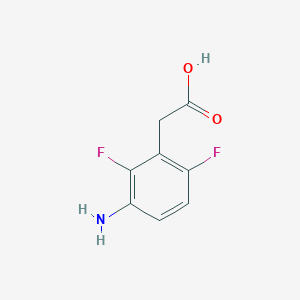
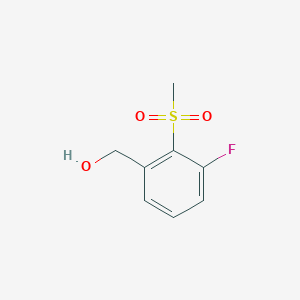
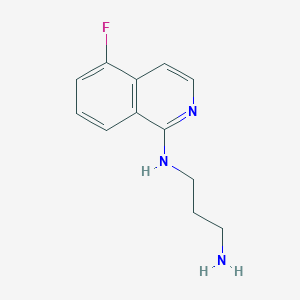
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)


